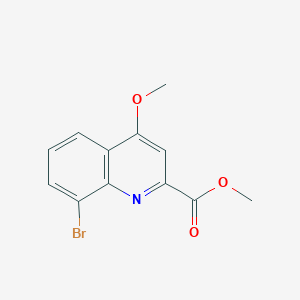

Methyl 8-bromo-4-methoxyquinoline-2-carboxylate

Description

Chemical Identity and Structural Classification

This compound represents a highly functionalized quinoline derivative with the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 grams per mole. The compound bears the Chemical Abstracts Service registry number 921760-93-2 and is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound. The molecular structure features a quinoline core framework, which consists of a benzene ring fused to a pyridine ring, creating a bicyclic heterocyclic aromatic system with nitrogen positioned at the 1-position of the fused ring system.

The structural complexity of this compound arises from three distinct functional modifications to the parent quinoline framework. The bromine substituent at the 8-position introduces significant electronic and steric effects, influencing both the chemical reactivity and biological activity of the molecule. The methoxy group at the 4-position provides electron-donating characteristics through resonance effects, while the methyl ester functionality at the 2-position offers opportunities for further synthetic manipulation and influences the compound's lipophilicity and bioavailability profiles.

The compound's three-dimensional structure exhibits specific conformational preferences due to the steric interactions between the bromine atom and adjacent hydrogen atoms on the quinoline ring system. Computational analysis reveals that the methoxy group can adopt different rotational conformations, with the preferred orientation minimizing steric clash with the quinoline nitrogen atom while maximizing orbital overlap for resonance stabilization.

Historical Context in Quinoline Chemistry

The development of this compound emerges from a rich historical foundation in quinoline chemistry that traces back to the early nineteenth century. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound "leukol" meaning white oil in Greek. Runge's pioneering work laid the groundwork for understanding heterocyclic aromatic compounds and their potential applications in both synthetic chemistry and biological systems.

The historical significance of quinoline derivatives became particularly evident with the isolation of quinine from cinchona bark in 1819 by Runge, though this discovery is often attributed to Pierre Joseph Pelletier and Joseph Bienaimé Caventou who reported their work a year later. Quinine's remarkable antimalarial properties established quinoline as a privileged scaffold in medicinal chemistry, leading to extensive research into synthetic modifications and derivatives that could enhance biological activity while reducing toxicity.

The progression from natural quinoline alkaloids to synthetic derivatives represents a crucial development in pharmaceutical chemistry. The discovery of nalidixic acid in the late 1950s as part of research at Sterling Drug demonstrated that synthetic quinoline derivatives could exhibit significant antimicrobial activity. This breakthrough originated from investigations into byproducts of chloroquine synthesis, where researchers identified quinolone core compounds with anti-gram-negative antibacterial activity, though the initial compounds showed limited potency and narrow antimicrobial spectrum compared to modern derivatives.

The evolution of quinoline chemistry has been characterized by systematic structural modifications aimed at enhancing biological activity and expanding therapeutic applications. The introduction of halogen substituents, particularly bromine atoms, at specific positions on the quinoline ring system has emerged as a successful strategy for modulating electronic properties and improving biological activity. Similarly, the incorporation of methoxy groups and ester functionalities has proven valuable for fine-tuning pharmacological properties and synthetic accessibility.

Significance in Heterocyclic Organic Chemistry

This compound occupies a position of considerable importance within the broader field of heterocyclic organic chemistry due to its unique combination of structural features and chemical reactivity patterns. Quinoline derivatives, in general, have received substantial attention as core templates in drug design because of their broad spectrum of bioactivity, with this particular compound representing an advanced example of rational molecular design. The strategic placement of functional groups on the quinoline framework demonstrates sophisticated understanding of structure-activity relationships and synthetic accessibility considerations.

The compound's significance extends beyond its individual properties to encompass its role as a versatile synthetic intermediate for accessing more complex molecular architectures. The presence of the bromine atom at the 8-position provides an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling reactions that enable the introduction of diverse aromatic and aliphatic substituents. These synthetic transformations allow medicinal chemists to rapidly explore structure-activity relationships and optimize biological properties through systematic structural modifications.

From a mechanistic perspective, the compound exhibits fascinating reactivity patterns that reflect the electronic characteristics of the quinoline heterocycle combined with the influence of the substituent groups. The methoxy group at the 4-position exerts electron-donating effects through resonance, while the ester functionality at the 2-position provides electron-withdrawing characteristics through inductive effects. This electronic interplay creates unique reactivity profiles for electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed coupling reactions.

| Functional Group | Position | Electronic Effect | Synthetic Utility |

|---|---|---|---|

| Bromine | 8-position | Moderate electron-withdrawing | Cross-coupling reactions |

| Methoxy | 4-position | Electron-donating (resonance) | Directing group effects |

| Methyl ester | 2-position | Electron-withdrawing (inductive) | Hydrolysis and amidation |

The heterocyclic framework of quinoline provides multiple sites for chemical modification and biological interaction. The nitrogen atom serves as a hydrogen bond acceptor and potential coordination site for metal complexes, while the aromatic ring system offers opportunities for π-π stacking interactions with biological targets. The specific substitution pattern in this compound optimizes these interaction modes while maintaining synthetic accessibility.

Current Research Landscape and Objectives

Contemporary research involving this compound encompasses diverse areas of scientific investigation, with particular emphasis on antimicrobial and anticancer applications. Current studies have demonstrated the compound's significant potential as an antimicrobial agent, particularly against multidrug-resistant strains of Mycobacterium tuberculosis, with reported minimum inhibitory concentration values of approximately 9.97 micromolar. This level of activity represents a promising development in the ongoing search for new therapeutic agents to combat increasingly resistant bacterial pathogens.

The anticancer research landscape surrounding this compound has revealed encouraging preliminary results regarding its ability to induce apoptosis in cancer cell lines through pathways involving caspase activation. These findings suggest potential applications in chemotherapy, though extensive additional research is required to fully characterize the mechanism of action and evaluate therapeutic windows. The compound's selectivity profile, showing minimal cytotoxicity toward mammalian cells at concentrations exceeding 227 micromolar, provides an encouraging foundation for further development efforts.

Structure-activity relationship studies represent a critical component of current research objectives, with investigators systematically examining how modifications to the quinoline framework influence biological activity. Research has indicated that specific substitutions on the quinoline ring significantly affect biological activity, with bromine substitution at the 5 and 7 positions enhancing activity, while chloro substitution at the 8 position reduces activity compared to the bromine analog. These findings provide valuable insights for rational drug design and optimization efforts.

| Research Area | Current Findings | Future Objectives |

|---|---|---|

| Antimicrobial Activity | Minimum inhibitory concentration 9.97 μM vs Mycobacterium tuberculosis | Clinical development and resistance studies |

| Anticancer Properties | Apoptosis induction via caspase pathways | Mechanism elucidation and in vivo studies |

| Structure-Activity Relationships | Bromine enhances activity over chloro substitution | Systematic optimization and library synthesis |

| Synthetic Methodology | Cross-coupling reactions enable diversification | Green chemistry and scalable processes |

The current research landscape also encompasses significant efforts in synthetic methodology development, with investigators exploring efficient routes for compound synthesis and structural diversification. Cross-coupling reactions, particularly those involving the bromine substituent, have emerged as powerful tools for generating compound libraries and exploring structure-activity relationships. These synthetic advances enable rapid access to analogs and facilitate medicinal chemistry optimization campaigns.

Future research objectives include comprehensive evaluation of the compound's pharmacological properties, including absorption, distribution, metabolism, and excretion characteristics. Additionally, researchers are investigating potential combination therapies and exploring applications in other therapeutic areas where quinoline derivatives have shown promise. The development of structure-based drug design approaches using computational modeling and molecular docking studies represents another important direction for future investigations.

Properties

IUPAC Name |

methyl 8-bromo-4-methoxyquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-16-10-6-9(12(15)17-2)14-11-7(10)4-3-5-8(11)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKZAJSBTCSNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=CC=C2Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634785 | |

| Record name | Methyl 8-bromo-4-methoxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921760-93-2 | |

| Record name | Methyl 8-bromo-4-methoxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Step

- Starting Material: 4-methoxyquinoline-2-carboxylate (either free acid or methyl ester form).

- Brominating Agents: Molecular bromine (Br2) or N-bromosuccinimide (NBS) are commonly used.

- Solvents: Acetic acid or other polar aprotic solvents facilitate the bromination reaction.

- Conditions: Controlled temperature (often room temperature to mild heating) to avoid polybromination.

- Mechanism: Electrophilic aromatic substitution targeting the 8-position on the quinoline ring due to electronic and steric factors.

The bromination typically yields this compound with high regioselectivity and good purity.

Esterification Step (if required)

- If starting from 8-bromo-4-methoxyquinoline-2-carboxylic acid, methylation is performed using:

- Reagents: Methanol and acid catalysts such as sulfuric acid or using diazomethane for methylation.

- Conditions: Reflux in methanol or mild conditions for diazomethane methylation.

- This step converts the carboxylic acid group into the methyl ester, completing the synthesis.

Advanced Synthetic Route: Palladium-Catalyzed Carbonylation and Bromination

A more sophisticated method involves palladium-catalyzed carbonylation of bromoquinoline derivatives followed by selective bromination:

- Step 1: 8-Bromoisoquinoline reacts with carbon monoxide in methanol in the presence of palladium acetate catalyst to form 8-isoquinoline methyl carboxylate.

- Step 2: The methyl carboxylate undergoes bromination with N-bromosuccinimide in acetic acid to yield 4-bromo-isoquinoline-8-methyl formate.

- Step 3: Subsequent reactions with tert-butyl carbamate and palladium catalyst can introduce amino groups, followed by deprotection to yield amino derivatives.

Although this method is described for isoquinoline analogs, it provides insight into palladium-catalyzed carbonylation and bromination strategies applicable to quinoline derivatives like this compound.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Br2 or NBS, Acetic acid, RT to mild heating | 70-85 | High regioselectivity at 8-position |

| Esterification | Methanol, H2SO4 or diazomethane, reflux or RT | 80-95 | Efficient methyl ester formation |

| Pd-Catalyzed Carbonylation | Pd(OAc)2, CO, MeOH, base, mild temperature | 65-75 | Used in advanced synthesis routes |

| Bromination (NBS) | NBS, Acetic acid, RT | 70-80 | Selective bromination at 4-position |

Yields are approximate and depend on scale and purification methods.

Analytical and Purification Techniques

- Purification: Column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane).

- Characterization: NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity.

- Quality Control: High-performance liquid chromatography (HPLC) to assess purity and identify potential isomers or side products.

Summary of Key Research Findings

- Bromination of 4-methoxyquinoline-2-carboxylate is regioselective and efficient under controlled conditions.

- Palladium-catalyzed carbonylation offers a versatile route to quinoline carboxylates with potential for functional group diversification.

- The methyl esterification step is straightforward and yields stable products suitable for further chemical transformations.

- The compound’s bromine substituent enables further functionalization via substitution or coupling reactions (e.g., Suzuki-Miyaura coupling).

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 8 participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.

Key Examples:

-

Palladium-Catalyzed Coupling: In Suzuki-Miyaura reactions, the bromine substituent reacts with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) to form biaryl derivatives. For instance, coupling with phenylboronic acid yields methyl 8-phenyl-4-methoxyquinoline-2-carboxylate .

-

Amine Substitution: Treatment with primary amines (e.g., benzylamine) in the presence of CuI and a ligand (e.g., 1,10-phenanthroline) replaces bromine with an amine group .

Table 1: Substitution Reaction Conditions and Yields

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Conditions:

-

Basic Hydrolysis: NaOH (2M) in ethanol/water (1:1) at reflux converts the ester to 8-bromo-4-methoxyquinoline-2-carboxylic acid.

-

Acidic Hydrolysis: HCl (6M) in dioxane/water facilitates ester cleavage, though with lower selectivity.

Table 2: Hydrolysis Reaction Outcomes

| Condition | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Basic Hydrolysis | NaOH (2M), ethanol/water | 80°C | 6 | 88 |

| Acidic Hydrolysis | HCl (6M), dioxane/water | 60°C | 12 | 72 |

Functional Group Transformations

The methoxy and ester groups enable further modifications:

Methoxy Group Reactions:

-

Demethylation: Treatment with BBr₃ in dichloromethane removes the methyl group, yielding 4-hydroxyquinoline derivatives.

-

Oxidation: Under strong oxidizing agents (e.g., KMnO₄), the methoxy group can oxidize to a carbonyl, though this is less common.

Ester Group Reactivity:

-

Reduction: LiAlH₄ reduces the ester to a primary alcohol, forming 8-bromo-4-methoxyquinoline-2-methanol.

Ring Functionalization

The quinoline core participates in electrophilic substitution, though the electron-withdrawing ester and methoxy groups direct reactivity:

Nitration:

-

Nitration at position 5 occurs using HNO₃/H₂SO₄, yielding methyl 8-bromo-5-nitro-4-methoxyquinoline-2-carboxylate .

Bromination:

Key Structural Insights

-

Substituent Effects:

Position Substituent Impact on Reactivity 8 Br Facilitates cross-coupling reactions 4 OCH₃ Directs electrophilic substitution 2 COOCH₃ Enables hydrolysis/reduction

Scientific Research Applications

Medicinal Chemistry

Methyl 8-bromo-4-methoxyquinoline-2-carboxylate has shown significant potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

- The compound exhibits activity against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (M. tb), with a Minimum Inhibitory Concentration (MIC) of approximately 9.97 µM .

- It has been tested against various other pathogens, demonstrating broad-spectrum antimicrobial properties.

Anticancer Properties

- Research indicates that this compound can induce apoptosis in cancer cell lines through pathways involving caspase activation, suggesting its potential as a chemotherapeutic agent .

Biological Studies

The compound serves as a valuable probe in biological studies for investigating enzyme interactions and cellular pathways.

Enzyme Inhibition

- This compound acts as a potent inhibitor of enzymes crucial for bacterial survival, such as MmpL3 in M. tb. This inhibition is critical for developing new therapeutic agents against tuberculosis.

Receptor Modulation

- It may modulate cellular signaling pathways by interacting with specific receptors, influencing various cellular functions and responses.

Material Science

In material science, this compound is explored for its potential use in synthesizing novel materials with unique electronic and optical properties. Its structural characteristics allow for modifications that can lead to materials suitable for advanced applications such as organic electronics.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the quinoline ring significantly influence biological activity:

| Substituent Position | Type | Activity Impact |

|---|---|---|

| 5 | Bromo | Enhances activity |

| 7 | Bromo | Enhances activity |

| 8 | Chloro | Reduces activity |

In Vitro Evaluation Against MDR Strains

A study assessed the efficacy of this compound against MDR M. tb strains, revealing that it retains high activity with minimal cytotoxicity towards mammalian cells (IC50 > 227 µM) compared to standard treatments like ethambutol (MIC = 4.89 µM) .

Anticancer Activity Assessment

Research demonstrated that this compound induces apoptosis in various cancer cell lines through activation of caspase pathways, indicating its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of Methyl 8-bromo-4-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the quinoline ring system play crucial roles in its reactivity and interactions. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between Methyl 8-bromo-4-methoxyquinoline-2-carboxylate and analogous compounds:

Physicochemical Properties

- Solubility: The methoxy group in this compound improves solubility in polar solvents compared to non-substituted quinolines. Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate exhibits higher aqueous solubility due to its hydroxyl group .

- Reactivity: Bromine at the 8-position facilitates nucleophilic substitution reactions, while the ester group enables hydrolysis or transesterification. Nitro-substituted analogs (e.g., Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate) are more electrophilic, favoring reduction or coupling reactions .

- Thermal Stability: Halogenated quinolines generally exhibit high thermal stability. Ethyl esters (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) may have lower melting points than methyl esters due to longer alkyl chains .

Biological Activity

Methyl 8-bromo-4-methoxyquinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing findings from various studies, including its mechanisms of action, comparative analysis with related compounds, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinoline core with a bromine atom and a methoxy group, which contribute to its unique reactivity and biological properties. The presence of these substituents allows for various chemical reactions, including substitution and coupling reactions, which are essential for its use in synthetic organic chemistry and medicinal chemistry applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The bromine atom enhances the compound's reactivity, while the methoxy group may influence its lipophilicity and overall bioavailability. Research indicates that this compound can induce cytotoxic effects against various cancer cell lines, potentially through mechanisms such as apoptosis and cell cycle arrest .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several pathogenic strains. Studies have shown that derivatives of quinoline compounds exhibit varying degrees of antibacterial activity, with some demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimal inhibitory concentration (MIC) values comparable to standard antibiotics, indicating their potential as therapeutic agents against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal that this compound can inhibit the growth of multiple cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT-116 (colon carcinoma). The observed cytotoxicity is often linked to the compound's ability to disrupt critical cellular processes such as DNA replication and repair mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other quinoline derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl 4-methoxyquinoline-2-carboxylate | Lacks bromine; lower reactivity | Moderate antimicrobial effects |

| 8-Bromoquinoline-2-carboxylate | Lacks methoxy group; different solubility | Higher cytotoxicity in some studies |

| 4-Methoxyquinoline-2-carboxylate | Lacks both bromine and ester group | Limited activity compared to others |

This table illustrates how the presence or absence of specific functional groups influences the biological activities of these compounds.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 0.0625 mg/mL, outperforming standard antibiotics in certain tests .

- Cytotoxicity Against Cancer Cells : Another investigation reported that this compound induced apoptosis in HeLa cells with an IC50 value of approximately 1.7 µM. This indicates a potent effect on cancer cell viability, warranting further exploration for therapeutic applications .

Q & A

Advanced Research Question

- SHELXL : Used for refining crystal structures, especially for handling anisotropic displacement parameters and validating hydrogen bonding networks. For example, SHELXL’s restraints can resolve disorder in the methoxy or bromine substituents .

- ORTEP : Visualizes anisotropic displacement ellipsoids, critical for confirming the planarity of the quinoline ring and substituent orientations. Combined with WinGX, it enables geometry analysis (e.g., torsion angles, bond lengths) to detect crystallographic outliers .

Methodology : High-resolution data (≤ 0.8 Å) and validation metrics (R-factor ≤ 5%) are essential for reliable refinement .

What methodological strategies are employed to study the reactivity of the bromine substituent in functionalization reactions?

Advanced Research Question

The bromine at position 8 undergoes nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling:

- SNAr : React with amines (e.g., pyrrolidine) in DMF at 80–100°C, using K₂CO₃ as a base. Monitoring via ¹H NMR confirms debromination .

- Cross-Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/H₂O. GC-MS tracks biphenyl byproducts, while purification avoids palladium residues .

Challenges : Steric hindrance from the 4-methoxy group may slow reactivity; microwave-assisted synthesis can accelerate rates .

How do researchers correlate substituent effects with biological activity in quinoline-based compounds?

Basic Research Question

- Structural Modifications : Compare analogues (e.g., 8-bromo vs. 6-bromo) in enzyme inhibition assays. For example, the 8-bromo derivative shows enhanced binding to protozoal topoisomerases due to increased lipophilicity .

- Computational Studies : Molecular docking (AutoDock Vina) predicts interactions with target proteins. The methoxy group’s electron-donating effect stabilizes π-π stacking in hydrophobic pockets .

What analytical techniques are critical for characterizing this compound?

Basic Research Question

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.9–4.1 ppm, bromine’s deshielding effect on adjacent protons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion [M+H]⁺ (expected m/z: 312.0 for C₁₂H₁₀BrNO₃).

- X-ray Diffraction : Resolves crystallographic disorder, especially in the ester moiety .

What safety protocols are recommended for handling brominated quinoline derivatives?

Basic Research Question

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors .

- Storage : In airtight containers at 2–8°C to prevent degradation .

How do researchers validate the regioselectivity of bromination in quinoline synthesis?

Advanced Research Question

- Directing Groups : The 4-methoxy group directs electrophilic bromination to position 8 via resonance stabilization. LC-MS monitors reaction intermediates to confirm selectivity .

- Competitive Experiments : Compare yields under varying conditions (e.g., Br₂ vs. NBS) to identify optimal regioselectivity .

What computational methods are used to predict the metabolic stability of this compound?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME estimate metabolic pathways (e.g., ester hydrolysis by esterases). The 4-methoxy group may reduce CYP450-mediated oxidation .

- MD Simulations : Assess binding persistence to serum albumin, influencing bioavailability .

How can researchers address discrepancies in crystallographic data during structure refinement?

Advanced Research Question

- Disorder Modeling : SHELXL’s PART instruction resolves overlapping electron density for flexible groups (e.g., methoxy) .

- Twinned Data : Use TWINABS in SHELX for handling twinned crystals, common in quinoline derivatives due to planar stacking .

What strategies improve the scalability of this compound synthesis?

Advanced Research Question

- Flow Chemistry : Continuous bromination in microreactors reduces reaction time and byproducts .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.